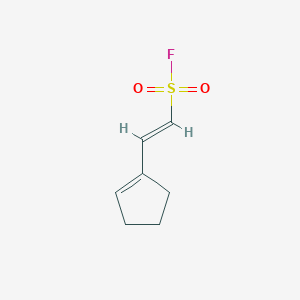

(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride, commonly referred to as (E)-CPE-SF, is an organofluoride compound that has been widely studied for its potential applications in scientific research. It is a colorless, water-soluble solid that is soluble in a variety of organic solvents such as ethanol, methanol, and dimethyl sulfoxide. (E)-CPE-SF has been used in a variety of biological and organic chemistry applications due to its unique properties and structure.

Wissenschaftliche Forschungsanwendungen

Environmental and Human Fluorochemical Exposure

Studies have shown that the production and use of fluorinated compounds, including those similar to "(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride", contribute significantly to environmental and human fluorochemical exposure. The phase-out of certain perfluorooctane sulfonyl fluoride (POSF)-based materials around 2000 led to a decrease in human sera concentrations of perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA), suggesting that exposure to current-use POSF-based materials was a significant source of PFOS and PFOA exposure prior to the phase-out. This highlights the potential environmental and health impacts of fluorinated compounds and underscores the importance of monitoring and regulating their production and use (D’eon & Mabury, 2011).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl and polyfluoroalkyl substances, reveals the challenges associated with their persistence and toxicity. The study of microbial degradation pathways, half-lives, and the formation of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) from precursors highlights the need for a better understanding of these compounds' environmental fate and effects (Liu & Avendaño, 2013).

Fluorinated Alternatives to Long-chain Perfluoroalkyl Carboxylic Acids

The ongoing industrial transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives has been documented. However, the safety and environmental impacts of these alternatives remain unclear, highlighting the need for further research to assess their risks and develop safer chemicals for industrial and commercial applications (Wang et al., 2013).

Direct Oxyfluorination of Hydrocarbons on Metal Fluorides

Research on the oxyfluorination of hydrocarbons, including ethene, using metal fluorides indicates the potential for selective and efficient synthesis of fluorinated compounds. The study of reaction mechanisms and catalyst design for oxyfluorination processes may provide insights into the development of novel methods for producing fluorinated chemicals, including "(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride" (Albonetti et al., 2008).

Eigenschaften

IUPAC Name |

(E)-2-(cyclopenten-1-yl)ethenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFVNNIWQAYHTQ-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C=CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C(C1)/C=C/S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2933284.png)

![(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2933286.png)

![4-[4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2933287.png)

![1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B2933289.png)

![N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2933290.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2933291.png)

![[1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride](/img/structure/B2933296.png)

![ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2933300.png)